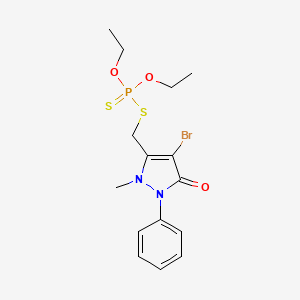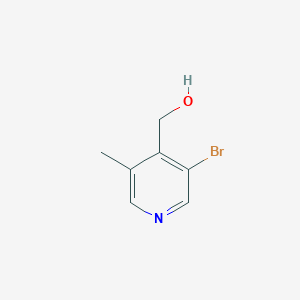
7-Acetyl-2,2-dimethyl-2,3-dihydrobenzofuran, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-2,2-dimethyl-2,3-dihydrobenzofuran, or 7-ACBF, is a compound found in many plant species and is known to have a variety of medicinal properties. It has been the subject of much scientific research in the past few decades, and is now used in a number of laboratory experiments. In
Applications De Recherche Scientifique
7-ACBF has a number of scientific research applications. It has been used in studies of cancer, inflammation, and cardiovascular disease. It has also been used as an anti-inflammatory agent, as well as an antioxidant. In addition, 7-ACBF has been used to study the effects of oxidative stress and aging.
Mécanisme D'action
7-ACBF has been found to interact with a number of biological targets, including enzymes, receptors, and transporters. It has been found to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory molecules. It has also been found to interact with the CB2 cannabinoid receptor, and to modulate the activity of the G-protein coupled receptor 30.
Biochemical and Physiological Effects
7-ACBF has a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the production of pro-inflammatory molecules, and to reduce the activity of enzymes involved in the production of reactive oxygen species. In addition, 7-ACBF has been found to modulate the activity of a number of receptors and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-ACBF in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a number of biological targets. In addition, it has been found to have a number of beneficial effects, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.
However, there are a few limitations to using 7-ACBF in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly in order to achieve the desired results. In addition, it is not water soluble, which can make it difficult to use in some experiments.
Orientations Futures
The future of 7-ACBF research is promising. It has already been used in a number of studies, and its potential applications are numerous. Some potential future directions of research include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as its potential as a therapeutic agent. In addition, further research could be done to explore its potential as an anti-aging agent, and its potential to modulate the activity of receptors and transporters.
Méthodes De Synthèse
7-ACBF is typically synthesized using a multi-step process. The first step involves the use of a Grignard reagent to form an alkyl halide. This alkyl halide is then treated with a base to form an acetylide, which is reacted with a Grignard reagent to form 7-ACBF. This synthesis method is relatively simple and can be done with relatively inexpensive materials.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)10-6-4-5-9-7-12(2,3)14-11(9)10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBBFRDEFSEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


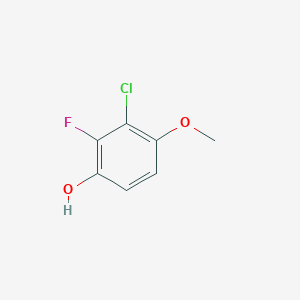

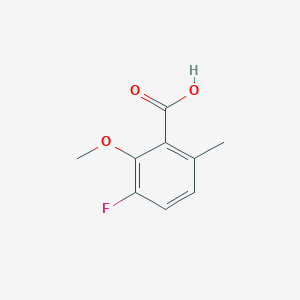
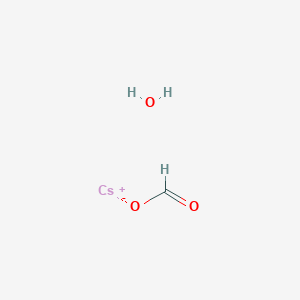
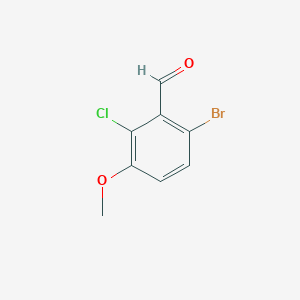
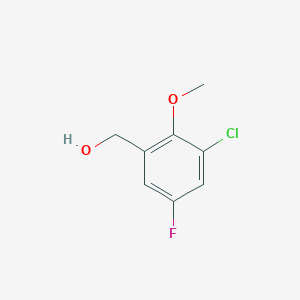
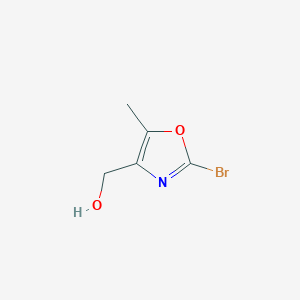
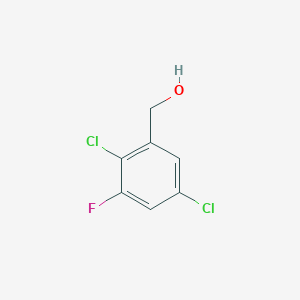

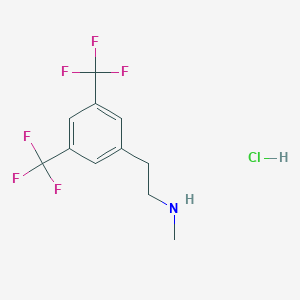
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
